molecular formula C11H12O B3428766 Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one CAS No. 69649-19-0

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

Cat. No.: B3428766
CAS No.: 69649-19-0
M. Wt: 160.21 g/mol
InChI Key: XGWUKTZSTPLHEO-UHFFFAOYSA-N
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Description

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a polycyclic compound with a unique structure characterized by multiple fused rings. It is a solid that appears as white or pale yellow crystals and is insoluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

Chemical Reactions Analysis

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include dimethoxycarbene, toluene, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one can be compared with other polycyclic compounds such as:

    Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane: Another polycyclic compound with a different ring structure.

    Hexacyclo[6.6.0.0(2,7).0(4,11).0(5,10).0(6,9)]dodecane: A compound with an even more complex ring system.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties .

Properties

IUPAC Name

pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWUKTZSTPLHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(=O)C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276393, DTXSID50989371
Record name AG-G-71323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69461-92-3, 69649-19-0
Record name Pentacyclo(5.4.0.02,6.0.3,10.05,9)undecan-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069461923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-G-71323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Reactant of Route 2
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Reactant of Route 3
Reactant of Route 3
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Reactant of Route 4
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Reactant of Route 5
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Reactant of Route 6
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

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